molecular formula C14H20N2O5 B2392035 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid CAS No. 1909319-03-4

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid

Cat. No. B2392035
CAS RN: 1909319-03-4
M. Wt: 296.323
InChI Key: YYZXPBMFJBXDSB-UHFFFAOYSA-N
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Description

“2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C14H20N2O5 . It has a molecular weight of 296.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-8-10(20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.32 and is typically found in powder form . It is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Mechanism of Action

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-15-8-10(20-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXPBMFJBXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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